Spiro[2.4]heptane-1-carbonyl chloride
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Overview
Description
Spiro[2.4]heptane-1-carbonyl chloride is a unique organic compound characterized by its spirocyclic structure, where a cyclopropane ring is fused to a cycloheptane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[2.4]heptane-1-carbonyl chloride typically involves the reaction of spiro[2.4]heptane-1-carboxylic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the carboxylic acid is converted to the corresponding acyl chloride .
Industrial Production Methods
While specific industrial production methods for spiro[2The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
Spiro[2.4]heptane-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The acyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The compound can be reduced to spiro[2.4]heptane-1-methanol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline) and alcohols (e.g., methanol) are commonly used under mild conditions to form amides and esters.
Reduction: Lithium aluminum hydride is used in anhydrous ether solvents under controlled temperatures.
Major Products
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
Scientific Research Applications
Spiro[2.4]heptane-1-carbonyl chloride has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex spirocyclic compounds.
Medicinal Chemistry:
Material Science: Used in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of spiro[2.4]heptane-1-carbonyl chloride involves its reactivity as an acylating agent. The acyl chloride group is highly reactive towards nucleophiles, facilitating the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
Similar Compounds
Spiro[2.4]heptane-1-carboxylic acid: The precursor to spiro[2.4]heptane-1-carbonyl chloride.
Spiro[2.4]heptane-1-methanol: A reduction product of this compound.
Uniqueness
This compound is unique due to its spirocyclic structure and reactivity as an acylating agent. This makes it a valuable intermediate in organic synthesis and medicinal chemistry .
Properties
CAS No. |
663618-26-6 |
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Molecular Formula |
C8H11ClO |
Molecular Weight |
158.62 g/mol |
IUPAC Name |
spiro[2.4]heptane-2-carbonyl chloride |
InChI |
InChI=1S/C8H11ClO/c9-7(10)6-5-8(6)3-1-2-4-8/h6H,1-5H2 |
InChI Key |
ZLZNXNCLCHUQEW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CC2C(=O)Cl |
Origin of Product |
United States |
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